molecular formula C14H12N2OS B2630509 6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-85-2

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2630509
CAS No.: 562792-85-2
M. Wt: 256.32
InChI Key: LKNSTDZBILYXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H12N2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}

The synthesis typically involves the reaction of 4-ethylphenyl derivatives with appropriate thiazole precursors. The general synthetic route includes:

  • Formation of Imidazothiazole Core : Reaction of 4-ethylphenyl compounds with thioamide derivatives.
  • Formylation : Introduction of the aldehyde group via formylation reactions.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from 0.79 to 1.6 μM against human cancer cell lines such as HeLa and CEM cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Antibacterial Screening : Some derivatives have demonstrated promising activity against bacterial strains with effective concentrations around 10 µg/mL .

Antioxidant Activity

Antioxidant activity is another area of interest:

  • DPPH Assay : The compound's ability to scavenge free radicals has been evaluated using the DPPH assay, showing moderate antioxidant properties .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of imidazo[2,1-b][1,3]thiazoles:

StudyFocusFindings
Study 1AnticancerSignificant cytotoxicity against leukemia cell lines with IC50 values < 2 μM .
Study 2AntimicrobialEffective against various bacterial strains; specific derivatives showed high potency .
Study 3AntioxidantModerate antioxidant activity measured by DPPH assay .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Many imidazo[2,1-b][1,3]thiazoles induce apoptosis in cancer cells by activating caspase pathways and promoting phosphatidylserine externalization .
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at various phases (G0/G1 or S phase), which contributes to their anticancer efficacy .

Properties

IUPAC Name

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-10-3-5-11(6-4-10)13-12(9-17)16-7-8-18-14(16)15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNSTDZBILYXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.